2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-cyano-N-ethyl-N-(thiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRLIFOXZISHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that n-cyanoacetamides, a class of compounds to which this molecule belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide involves its interaction with other molecules to form heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that n-cyanoacetamides are used in the synthesis of various organic heterocycles , which can have diverse biological activities and can affect multiple biochemical pathways.
Result of Action
The result of the action of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is the formation of various heterocyclic compounds . These compounds can have diverse biological activities, which can result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized in the synthesis of heterocyclic compounds, which are known for their diverse biological activities. The interactions of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide with these biomolecules often involve condensation and substitution reactions, leveraging the active hydrogen on the C-2 position of the compound.
Cellular Effects
2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of heterocyclic derivatives, such as thiophene and thiazole, suggests its potential in modulating cellular activities. These effects are crucial for understanding how 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide can be utilized in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. The compound’s cyano and carbonyl functions enable it to participate in various biochemical reactions, forming stable complexes with enzymes and proteins. These interactions can lead to changes in gene expression and modulation of enzymatic activities, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it a reliable candidate for biochemical studies. Long-term studies have indicated that 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide maintains its activity and continues to influence cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects on cellular functions without significant toxicity. At higher doses, there may be threshold effects, including potential toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s cyanoacetamide structure allows it to participate in reactions that form heterocyclic compounds, which are essential in metabolic processes. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and achieving desired biochemical effects.
Biological Activity
2-Cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyano group and a tetrahydrothiophene moiety, which are known to contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a versatile candidate for drug development.
Target Interactions
2-Cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide acts primarily through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, influencing cellular signaling pathways.
Biochemical Pathways
The compound's interaction with enzymes can lead to alterations in biochemical pathways, potentially affecting:
- Cellular Metabolism : By modulating enzyme activity, it can influence metabolic rates and energy production.
- Gene Expression : The compound may interact with transcription factors, thereby affecting the expression of genes involved in various cellular processes.
Antimicrobial Properties
Research indicates that derivatives of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide exhibit significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 μg/mL .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation . Specific findings include:
- IC50 Values : Certain derivatives have demonstrated IC50 values as low as 10.56 μM against HepG2 liver cancer cells, indicating potent cytotoxic effects .
Case Studies and Research Findings
- Antimycobacterial Activity :
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics and Toxicity Studies :
Summary Table of Biological Activities
Scientific Research Applications
The compound 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is a synthetic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.
Synthesis Overview
The general procedure for synthesizing this compound involves the reaction of ethyl acetamide with tetrahydrothiophene derivatives in the presence of a suitable catalyst. The following table summarizes key synthetic routes:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetamide + Tetrahydrothiophene | Reflux in dioxane | 70% |
| 2 | Addition of cyanoacetic acid + Triethylamine | Stirring at room temperature | 65% |
Anticancer Activity
Recent studies have indicated that compounds similar to 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide exhibit significant anticancer properties. For instance, derivatives with similar functional groups have been shown to inhibit cancer cell proliferation in vitro. A notable study demonstrated that such compounds could induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Neuroprotective Effects
Research has also explored the neuroprotective effects of compounds containing the tetrahydrothiophene moiety. These compounds have been associated with antioxidant properties that may protect neuronal cells from oxidative stress. In animal models, administration of related compounds resulted in improved cognitive functions and reduced neurodegeneration .
Antimicrobial Properties
The antimicrobial activity of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide has been investigated against various bacterial strains. Studies reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Research
In a controlled study, researchers synthesized several derivatives of 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide to evaluate their anticancer efficacy. The results indicated that certain derivatives exhibited IC50 values as low as 10 µM against breast cancer cell lines, demonstrating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
A study focused on the neuroprotective effects of tetrahydrothiophene-containing compounds showed that administration led to a marked decrease in markers of oxidative stress in rodent models. Behavioral tests post-treatment indicated enhanced memory retention compared to control groups .
Case Study 3: Antimicrobial Efficacy
A series of antimicrobial assays were conducted using 2-cyano-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, highlighting its potential as an effective antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
